molecular formula C5H10ClN B2356449 (1S)-Cyclopent-2-en-1-amine;hydrochloride CAS No. 134524-22-4

(1S)-Cyclopent-2-en-1-amine;hydrochloride

Cat. No. B2356449
CAS RN: 134524-22-4
M. Wt: 119.59
InChI Key: JDJUBQDUEVSVNI-NUBCRITNSA-N
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Description

Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, solubility, etc. The compound you mentioned, “(1S)-Cyclopent-2-en-1-amine;hydrochloride”, is a hydrochloride salt of a cyclopentene amine. The “1S” denotes the stereochemistry of the amine, indicating it’s a chiral compound .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The specific synthesis pathway would depend on the structure of the compound and the available starting materials .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step process of a reaction at the molecular level .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can give insights into how the compound might behave under different conditions .

Scientific Research Applications

Synthesis and Analgesic Activity

  • (1S)-Cyclopent-2-en-1-amine;hydrochloride has been studied for the synthesis of optically pure compounds with potential analgesic activities. These hydrochlorides showed significant results in analgesic activity evaluations (Takahashi et al., 1984).

Enantiomer Differentiation and Complex Formation

  • This compound has demonstrated the ability to differentiate enantiomers, forming complexes through intermolecular hydrogen bonds and hydrophobic effects, highlighting its potential in chiral chemistry applications (Ishizu & Noguchi, 1998).

Application in Renewable Polyamides

  • Research has explored the synthesis of fatty acid-derived amine functional monomers via thiol–ene addition reactions, leading to the development of renewable polyamides with good properties (Türünç et al., 2012).

Complex Formation with Transition Metals

  • 2-Aminocyclopent-1-ene-1-dithiocarboxylic acid, a compound related to this compound, forms complexes with transition metals, which have applications in developing radiopharmaceuticals and have antifungal properties (Bharadwaj & Musker, 1987).

Development of Functionalized Cyclopentenediones

  • This compound is used in the synthesis of functionalized cyclopentenediones, important in producing derivatives with a variety of applications in organic chemistry (Egorov et al., 2019).

Amide Formation Mechanism Study

  • The compound has been studied in the context of amide formation mechanisms in aqueous media, contributing to bioconjugation and pharmaceutical chemistry (Nakajima & Ikada, 1995).

Catalyst Synthesis

  • Research includes the use of this compound in catalyst development for the synthesis of trans-4,5-Diamino-cyclopent-2-enones, which are important in chemical biology (Gomes et al., 2018).

Microencapsulation Applications

  • It has applications in microencapsulation, specifically in the encapsulation of substances like λ-cyhalothrin, which is significant in drug delivery and agriculture (Yang et al., 2011).

Electronic State Investigation

  • The electronic states of this compound and its derivatives have been investigated, contributing to the understanding of organic–inorganic interfaces in material science (Cavalleri et al., 2004).

Intramolecular Aziridination

  • It has been used in the study of intramolecular aziridination, forming complex structures like 1-azatricyclo[2.2.1.0(2,6)]heptanes, relevant in organic synthesis and pharmaceuticals (Hu et al., 2009).

Efficient Synthesis of Carboxamides

  • The compound is involved in developing methods for the efficient synthesis of carboxamides, which are critical in the pharmaceutical industry (Edwards & Rubin, 2016).

Catalyst Activity in Ketone Reductive Amination

  • It's used in studies of catalyst activity for ketone reductive amination, illustrating applications in amine synthesis, a crucial process in pharmaceuticals (Guo et al., 2019).

Allylmetallation of Imines

  • The compound contributes to the allylmetallation of imines, a process important in the synthesis of enantiomerically enriched heterocycles (Coffinet et al., 2016).

Synthesis of Triazines

  • It has been used in the synthesis of triazines, relevant in the production of various industrial and pharmaceutical chemicals (Chen Rong-gu, 2015).

Total Syntheses of Enantiopure Alkaloids

  • The compound aids in the total syntheses of enantiopure alkaloidal natural products, demonstrating its utility in the synthesis of complex natural compounds (Wang et al., 2005).

Drugs as Solubilizing Agents

  • It has been investigated as a solubilizing agent for acids, showing its potential in enhancing drug solubility and bioavailability (Conine, 1965).

Synthesis of β-Substituted-trifluoromethyl-ethenes

  • Its base-promoted reactions with various nucleophiles lead to the synthesis of β-substituted-trifluoromethyl-ethenes, important in chemical discovery (Meyer & El Qacemi, 2020).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves assessing the potential risks associated with handling or exposure to the compound. Material safety data sheets (MSDS) often provide this information .

Future Directions

This could involve predicting potential applications of the compound based on its properties, or suggesting further studies to better understand the compound .

properties

IUPAC Name

(1S)-cyclopent-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-5-3-1-2-4-5;/h1,3,5H,2,4,6H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJUBQDUEVSVNI-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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